molecular formula C6H6INO B6356116 4-iodo-5-methylpyridin-2(1H)-one CAS No. 1227570-92-4

4-iodo-5-methylpyridin-2(1H)-one

Cat. No.: B6356116
CAS No.: 1227570-92-4
M. Wt: 235.02 g/mol
InChI Key: MXYSWTSLQSLFNW-UHFFFAOYSA-N
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Description

4-Iodo-5-methylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and a keto group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-5-methylpyridin-2(1H)-one typically involves the iodination of 5-methylpyridin-2(1H)-one. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the pyridine ring using an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).

Example Reaction:

  • Dissolve 5-methylpyridin-2(1H)-one in a suitable solvent such as acetic acid.
  • Add iodine (I2) and an oxidizing agent like hydrogen peroxide (H2O2).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-5-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The keto group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution Products: Compounds with different substituents replacing the iodine atom.

    Oxidation Products: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.

    Reduction Products: Alcohols or other reduced derivatives from the reduction of the keto group.

Scientific Research Applications

4-Iodo-5-methylpyridin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 4-iodo-5-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding interactions, while the keto group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-4-methylpyridin-2-amine
  • 4-Iodo-3-methylpyridin-2(1H)-one
  • 4-Bromo-5-methylpyridin-2(1H)-one
  • 4-Iodo-5-ethylpyridin-2(1H)-one

Uniqueness

4-Iodo-5-methylpyridin-2(1H)-one is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

4-iodo-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYSWTSLQSLFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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